molecular formula C28H23N3O3S B2498505 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide CAS No. 799785-41-4

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No.: B2498505
CAS No.: 799785-41-4
M. Wt: 481.57
InChI Key: VHJJBFOGVHXPHV-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide is a useful research compound. Its molecular formula is C28H23N3O3S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c29-17-21-26(24-15-8-16-34-24)27-22(13-7-14-23(27)32)30-28(21)35-18-25(33)31(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,15-16,26,30H,7,13-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJJBFOGVHXPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=CO5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes a hexahydroquinoline core, a cyano group, and a furan ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3SC_{24}H_{23}N_3O_3S, and it possesses several functional groups that may influence its biological activity:

Functional Group Description
Cyano GroupMay enhance reactivity and interaction with biological targets.
Furan RingKnown for potential anticancer properties.
HexahydroquinolineCore structure associated with various pharmacological effects.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the cyano group and furan ring may facilitate binding to these targets, potentially leading to the modulation of biological pathways. While detailed mechanisms remain to be fully elucidated, similar compounds have shown significant interactions in various studies.

Anticancer Activity

Research indicates that compounds with furan rings often exhibit anticancer properties . For instance, studies on furan-based derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial pathways. In particular:

  • Cytotoxicity Studies : Compounds similar to the target compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
Compound Cell Line IC50 (µM) Mechanism
Compound 4MCF-74.06Apoptosis induction
Compound 7MCF-72.96Cell cycle arrest

Antibacterial Activity

Preliminary studies suggest potential antibacterial effects , particularly against Gram-negative bacteria. For example:

  • The compound was tested against Escherichia coli and Pseudomonas aeruginosa, showing moderate inhibitory effects .
Bacterial Strain Inhibition Observed
Pseudomonas aeruginosaSignificant
Escherichia coliModerate

Case Studies

  • Furan Derivatives in Cancer Research : A study evaluated various furan-based compounds for their cytotoxicity against MCF-7 cells. Results indicated that certain derivatives had significant pro-apoptotic activities through intrinsic mitochondrial mechanisms .
  • Chemical Reactivity Studies : Investigations into the reactivity of similar compounds highlighted their potential as precursors for synthesizing more complex molecules with enhanced biological activities .

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